molecular formula C18H17N3O2S B2458608 2-phenoxy-N-(2-(2-(pyridin-3-yl)thiazol-4-yl)ethyl)acetamide CAS No. 863513-52-4

2-phenoxy-N-(2-(2-(pyridin-3-yl)thiazol-4-yl)ethyl)acetamide

Cat. No.: B2458608
CAS No.: 863513-52-4
M. Wt: 339.41
InChI Key: WHLQOGWIKNHVBL-UHFFFAOYSA-N
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Description

The compound “2-phenoxy-N-(2-(2-(pyridin-3-yl)thiazol-4-yl)ethyl)acetamide” belongs to the class of organic compounds known as phenylimidazoles . It has a molecular weight of 339.411 and a molecular formula of C18H17N3O2S .


Synthesis Analysis

The synthesis of similar compounds involves hydrolysis, which converts a compound to the corresponding phenoxy acid. This is then coupled with 2-amino-4-(4-bromophenyl)thiazole in the presence of dry dichloromethane (DCM), lutidine, and 2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate (TBTU) to furnish the final compound .


Molecular Structure Analysis

The molecular structure of this compound includes a benzene ring linked to an imidazole ring through a CC or CN bond . The density of the compound is approximately 1.3±0.1 g/cm3 .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 339.411, a molecular formula of C18H17N3O2S, and a density of 1.3±0.1 g/cm3 . The boiling point, melting point, and flash point are not available .

Scientific Research Applications

Antiproliferative Activities

Research has revealed that pyridine linked with various substituted thiazole hybrids, through a phenoxy-acetamide spacer, exhibits promising antiproliferative activities. These compounds, synthesized through specific synthetic strategies, have shown significant cytotoxicity against liver carcinoma (HepG2), laryngeal carcinoma (Hep-2), prostate cancer (PC3), and breast cancer (MCF-7) cell lines. Some compounds demonstrated anticancer activity comparable to that of known anticancer drugs like 5-fluorouracil, highlighting their potential in cancer treatment protocols (Alaa M. Alqahtani, A. Bayazeed, 2020).

Antimicrobial Activities

A study on thiazoles and their fused derivatives has shown these compounds to possess antimicrobial activities against various bacterial and fungal isolates. This includes activity against saprophytic bacteria such as Escherichia coli and pathogens like Xanthomonas citri, as well as against saprophytic and phytopathogenic fungi like Aspergillus fumigatus, Rhizoctonia solani, and Fusarium oxysporum. These findings suggest the compound's utility in developing new antimicrobial agents (Wagnat W. Wardkhan et al., 2008).

Insecticidal Applications

Research into novel heterocycles incorporating a thiadiazole moiety, using a related precursor, demonstrated significant insecticidal activity against the cotton leafworm, Spodoptera littoralis. This suggests potential applications in agricultural pest control, highlighting the versatility of compounds related to "2-phenoxy-N-(2-(2-(pyridin-3-yl)thiazol-4-yl)ethyl)acetamide" in addressing pest-related challenges (A. Fadda et al., 2017).

Glutaminase Inhibition for Cancer Therapy

The design and synthesis of bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES) analogs, including molecules structurally related to the query compound, have been explored as potent and selective allosteric inhibitors of kidney-type glutaminase (GLS). These inhibitors have shown potential in attenuating the growth of cancer cells, offering a new avenue for therapeutic intervention in cancer treatment (K. Shukla et al., 2012).

Future Directions

The future directions for this compound could involve further exploration of its biological activities and potential therapeutic applications. The literature suggests that there may be an opportunity for chemists to design new derivatives of phenoxy acetamide and its derivatives that could be successful agents in terms of safety and efficacy .

Properties

IUPAC Name

2-phenoxy-N-[2-(2-pyridin-3-yl-1,3-thiazol-4-yl)ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O2S/c22-17(12-23-16-6-2-1-3-7-16)20-10-8-15-13-24-18(21-15)14-5-4-9-19-11-14/h1-7,9,11,13H,8,10,12H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHLQOGWIKNHVBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCC(=O)NCCC2=CSC(=N2)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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